molecular formula C10H15NO B585007 Hordenine-d6 CAS No. 1346598-66-0

Hordenine-d6

Cat. No.: B585007
CAS No.: 1346598-66-0
M. Wt: 171.273
InChI Key: KUBCEEMXQZUPDQ-WFGJKAKNSA-N
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Description

Hordenine-d6 is a deuterium-labeled derivative of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, particularly in barley (Hordeum vulgare). The compound is chemically known as 4-(2-dimethylaminoethyl)phenol-d6 and has the molecular formula C10H9D6NO. This compound is primarily used as a stable isotope-labeled compound in scientific research to study metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hordenine-d6 typically involves the deuteration of hordenine. One common method is the reductive amination of deuterated tyramine. The process begins with the conversion of L-tyrosine to tyramine, followed by N,N-dimethylation using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of biocatalysts and green chemistry principles is also explored to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Hordenine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to its amine form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hordenine-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Hordenine-d6 exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine D2 receptor. It acts as an agonist, leading to sustained receptor activation. This interaction influences central dopaminergic pathways linked to the reward system. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Tyramine: A biogenic amine and precursor to hordenine.

    N,N-Dimethyltyramine: A structural analog of hordenine with similar pharmacological properties.

    Phenethylamine: The parent compound of the phenethylamine class of alkaloids.

Uniqueness

Hordenine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing and quantifying metabolic pathways. Its stable isotope labeling provides enhanced accuracy in pharmacokinetic studies compared to its non-deuterated counterparts .

Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCEEMXQZUPDQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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